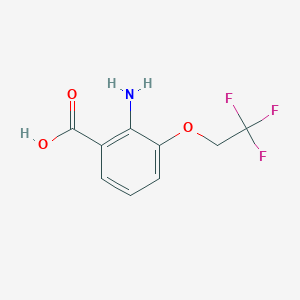

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid

Description

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by an amino group at the 2-position and a 2,2,2-trifluoroethoxy substituent at the 3-position of the aromatic ring. The trifluoroethoxy group introduces strong electron-withdrawing effects, which influence the compound’s acidity, lipophilicity, and metabolic stability . Such fluorinated analogs are of significant interest in pharmaceutical research due to fluorine’s ability to enhance bioavailability, binding affinity, and resistance to oxidative degradation .

Properties

IUPAC Name |

2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJZPPSSSWSXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. This versatility makes it valuable in the development of new materials with specific chemical properties.

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound is particularly noteworthy for its role as an intermediate in the synthesis of pharmaceutical agents. For instance, it is involved in the production of Flecainide, an antiarrhythmic drug used to treat certain types of irregular heartbeat. The synthesis pathway includes the conversion of this compound into more complex structures that are essential for the drug's efficacy .

Anticancer Research

- Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, derivatives linked to thiazolidin-4-one have shown promising results against glioblastoma cancer cell lines (LN229). These compounds exhibited significant cytotoxic effects and potential apoptotic activity, suggesting that they could be developed into therapeutic agents for cancer treatment .

Biochemical Probes

- The unique functional groups present in this compound make it suitable for use as a biochemical probe. Its ability to interact with biological systems can aid in the study of various biochemical pathways and mechanisms.

Material Science

Development of New Materials

- In material science, this compound is explored for its potential in developing new materials with tailored properties. The trifluoroethoxy group enhances solubility and stability in various solvents, making it an attractive candidate for creating specialized polymers and coatings.

Summary Table of Applications

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of thiazolidin-4-one derivatives synthesized from this compound against glioblastoma cells. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through DNA damage mechanisms.

Case Study 2: Synthesis Pathway for Flecainide

Research detailing the synthesis of Flecainide highlighted the importance of this compound as an intermediate. The process demonstrated efficient conversion pathways utilizing this compound to produce clinically relevant pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The amino group can engage in hydrogen bonding and ionic interactions, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid with key analogues, highlighting structural variations and their implications:

Key Differences and Research Findings

Electron-Withdrawing Effects: The trifluoroethoxy group in this compound significantly lowers the pKa of the carboxylic acid group compared to methoxy-substituted analogs (e.g., 2-amino-3-methoxybenzoic acid), enhancing its solubility in polar solvents .

Biological Activity :

- Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid exhibit antimicrobial properties when incorporated into thiazolidine-4-one scaffolds, suggesting that multiple trifluoroethoxy groups may improve membrane permeability .

- The 2-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid analogue demonstrates unique electronic properties (evidenced by distinct NMR shifts) that could favor binding to cyclooxygenase (COX) enzymes, similar to fluorinated NSAIDs like CF₃-indomethacin .

Synthetic Accessibility :

- Boric acid catalysis efficiently condenses trifluoroethoxy-substituted benzoic acids with amines, as seen in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .

- Ethyl chlorooxoacetate-mediated reactions (e.g., for 2-(2-ethoxy-2-oxoacetamido)benzoic acid) highlight the versatility of benzoic acid derivatives in forming amide bonds, though trifluoroethoxy groups may require modified conditions due to their steric demands .

Biological Activity

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoroethoxy group may enhance its interaction with biological targets, making it a subject of various studies focused on its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoroethoxy group contributes to the compound's lipophilicity and stability, which may influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the trifluoroethoxy group may enhance membrane permeability and facilitate cellular uptake. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoroethoxy groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against glioblastoma cell lines through mechanisms involving apoptosis and cell cycle arrest. A study utilizing MTT assays demonstrated that these compounds induced cytotoxic effects in cancer cells by damaging DNA and disrupting cellular functions .

Antidiabetic Properties

In vivo studies using models like Drosophila melanogaster have revealed that certain derivatives of trifluoroethoxy compounds can lower glucose levels significantly. This suggests potential applications in managing diabetes through the modulation of metabolic pathways .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of 1,3-thiazolidin-4-one derivatives linked to a trifluoroethoxy moiety, compounds were evaluated for their effects on glioblastoma cells (LN229). The results showed that several derivatives exhibited significant cytotoxicity and induced apoptosis via DNA damage mechanisms. These findings highlight the importance of structural modifications in enhancing anticancer activity .

Study 2: Antidiabetic Activity

Another investigation focused on the anti-diabetic effects of synthesized compounds containing trifluoroethoxy groups. The study demonstrated that specific derivatives significantly reduced glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Carboxylic Acid Activation

The carboxylic acid group undergoes activation to form reactive intermediates:

-

Acid Chloride Formation : Reacts with thionyl chloride (SOCl₂) or ethyl chloroformate to generate the corresponding acid chloride, enabling nucleophilic acyl substitution .

Conditions : Anhydrous conditions, 60–80°C, with catalytic DMF .

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis produces esters:

Yield : ~80–90% for methyl ester derivatives under reflux with H₂SO₄.

Alkylation/Acylation

The primary amino group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

-

Acylation : Forms Schiff bases with aldehydes/ketones or reacts with acid chlorides to produce acetamides.

Challenges : Steric hindrance from the adjacent trifluoroethoxy group may reduce reactivity .

Directing Effects

-

Amino Group (–NH₂) : Strongly activating, ortho/para-directing.

-

Trifluoroethoxy Group (–OCH₂CF₃) : Electron-withdrawing via –CF₃, meta-directing.

| Position | Reactivity | Preferred EAS Reactions |

|---|---|---|

| 4 (para to –NH₂) | High | Nitration, sulfonation |

| 6 (meta to –OCH₂CF₃) | Moderate | Halogenation |

Example : Nitration with HNO₃/H₂SO₄ preferentially targets the para position relative to –NH₂ .

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines:

Applications : Intermediate for heterocyclic compounds (e.g., thiazolidinones) .

Amino Group Oxidation

Controlled oxidation converts –NH₂ to nitro (–NO₂) using KMnO₄ or H₂O₂:

Conditions : Aqueous acidic medium, 50–70°C .

Carboxylic Acid Reduction

Rare due to the stability of –COOH, but LiAlH₄ can reduce it to –CH₂OH:

Trifluoroethoxy Group Stability

Resists hydrolysis under acidic/basic conditions due to the strong C–F bonds. Prolonged heating with concentrated NaOH may cleave the ether linkage .

Ester Hydrolysis

Methyl esters hydrolyze in aqueous NaOH:

Key Reaction Data Table

Mechanistic and Stability Insights

Preparation Methods

Synthesis of 3-Bromo-2-Nitrobenzoic Acid

The synthesis begins with the nitration of 3-bromobenzoic acid. Under controlled conditions (0–5°C, concentrated HNO₃/H₂SO₄), nitration occurs predominantly at the ortho position relative to the bromine atom, yielding 3-bromo-2-nitrobenzoic acid. This step capitalizes on the meta-directing effect of the carboxylic acid group and the ortho/para-directing nature of the bromine substituent.

Trifluoroethoxy Group Introduction

The bromine atom at position 3 is replaced via nucleophilic aromatic substitution (NAS) using 2,2,2-trifluoroethanol under strongly basic conditions. Sodium hydride (NaH) generates the trifluoroethoxide ion in situ, while copper(I) iodide (CuI) catalyzes the substitution in anhydrous N,N-dimethylformamide (DMF) at 85–105°C.

Reaction Conditions:

Nitro Group Reduction

The nitro group at position 2 is reduced to an amine using catalytic hydrogenation. Raney nickel (10 wt%) under hydrogen pressure (10 bar) in ethanol at 20°C achieves full conversion within 3 hours. Alternative reducing agents, such as iron powder in hydrochloric acid, are less efficient due to side reactions.

Optimization Note: Elevated temperatures (>50°C) during hydrogenation may lead to over-reduction or debenzylation, necessitating strict temperature control.

Diazotization-Protection Strategy

Amino Group Protection

To prevent undesired side reactions during substitution, the amino group in 2-aminobenzoic acid (anthranilic acid) is protected via acetylation. Acetic anhydride in pyridine at 50°C affords 2-acetamidobenzoic acid in 95% yield.

Bromination and Substitution

Bromination at position 3 is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. Subsequent NAS with trifluoroethoxide (as described in Section 1.2) introduces the trifluoroethoxy group.

Deprotection

Hydrolysis of the acetamide group is performed using 6M HCl under reflux (110°C, 4 hours), yielding the target compound.

Challenges:

-

Bromination regioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor para substitution, while nonpolar solvents (e.g., CCl₄) favor ortho.

-

Over-hydrolysis may degrade the trifluoroethoxy group, requiring precise reaction monitoring.

Comparative Analysis of Synthetic Routes

| Parameter | Nitro Reduction Pathway | Diazotization-Protection Strategy |

|---|---|---|

| Steps | 3 | 4 |

| Overall Yield | 68–72% | 55–60% |

| Key Advantage | Avoids protection/deprotection steps | Higher bromination regioselectivity |

| Key Limitation | Handling nitro intermediates | Risk of acetamide hydrolysis side reactions |

Reaction Optimization and Scalability

Solvent Effects

DMF outperforms N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) in NAS due to its superior ability to stabilize the transition state. Substitution yields drop by 15–20% in NMP, attributed to reduced trifluoroethoxide nucleophilicity.

Catalyst Screening

Copper(I) bromide (CuBr) shows comparable efficacy to CuI but requires longer reaction times (24 vs. 18 hours). Copper(II) sulfate (CuSO₄) is ineffective, likely due to oxidative side reactions.

Temperature Profile

Substitution proceeds optimally at 90°C (81.4% yield). At 70°C, incomplete conversion (63%) is observed, while temperatures >110°C promote decarboxylation.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 2,2,2-Trifluoroethanol | 52% |

| CuI Catalyst | 18% |

| DMF Solvent | 15% |

Waste Management

Neutralization of spent reaction mixtures generates 2.3 kg of sodium sulfate per kg of product. Solvent recovery via distillation reduces DMF consumption by 40%.

Emerging Methodologies

Q & A

Q. What are the recommended synthetic protocols for 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid, and how can yield optimization be approached?

A literature-based method involves reacting 2-aminobenzoic acid derivatives with ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K, followed by recrystallization via slow ethanol evaporation . However, the reported yield of 55% suggests room for optimization. Methodological improvements could include:

- Temperature modulation : Testing reflux conditions to enhance reactivity.

- Solvent screening : Using polar aprotic solvents (e.g., DMF) to improve solubility.

- Catalysis : Introducing base catalysts (e.g., triethylamine) to neutralize HCl byproducts.

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of ethanol solutions is a standard approach for recrystallization . To refine crystal quality:

- Solvent mixtures : Test ethanol-water gradients to control nucleation rates.

- Temperature gradients : Use controlled cooling (e.g., 0.1°C/min) to minimize defects.

- Seeding : Introduce pre-formed microcrystals to guide growth.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC-MS : Quantify purity and detect trifluoroethoxy-related impurities (e.g., unreacted intermediates).

- NMR spectroscopy : Confirm substitution patterns (e.g., -NMR for aromatic protons, -NMR for trifluoroethoxy groups).

- FT-IR : Identify carboxylic acid (-COOH) and amine (-NH) functional groups.

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock4) predict the interaction of this compound with biological targets like carbonic anhydrase?

AutoDock4 enables flexible receptor docking by modeling sidechain movements in active sites . Methodological steps include:

- Protein preparation : Extract crystal structures (e.g., PDB ID 1CA2) and assign partial charges.

- Ligand parameterization : Generate 3D conformers of the compound and optimize geometries (e.g., using Gaussian09).

- Grid-box setup : Focus on zinc-coordinated regions for carbonic anhydrase inhibition studies.

- Validation : Cross-check results with experimental IC data from enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies may arise from assay conditions or structural analogs. A systematic approach includes:

- Dose-response profiling : Test the compound across concentrations (1 nM–100 µM) in standardized assays.

- Metabolite analysis : Use LC-MS to identify degradation products that might influence activity.

- Structural analogs : Compare with fluorinated benzoic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate substituent effects .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

- Esterification : React the carboxylic acid group with alkyl halides (e.g., methyl iodide) to probe steric effects .

- Amide coupling : Use EDC/HOBt to link the amine to bioactive moieties (e.g., sulfonamides for enhanced solubility) .

- Fluorine substitution : Replace the trifluoroethoxy group with pentafluorophenoxy to assess electronic impacts .

Q. How can researchers validate the compound’s stability under physiological conditions for drug development?

- pH stability assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Plasma stability : Test in human plasma at 37°C for 24 hours; quantify intact compound using LC-MS/MS.

- Forced degradation : Expose to heat (60°C), light (UV), and oxidizers (HO) to identify vulnerable sites.

Q. What in vitro models are suitable for evaluating its potential as a carbonic anhydrase inhibitor?

- Enzyme inhibition assays : Measure IC using recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) .

- Cell-based models : Test hypoxia-responsive cancer lines (e.g., MDA-MB-231) to assess anti-metastatic effects.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified enzyme.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.